molecular formula C9H17NO B13232676 3-Methoxy-N-methylspiro[3.3]heptan-1-amine

3-Methoxy-N-methylspiro[3.3]heptan-1-amine

Cat. No.: B13232676
M. Wt: 155.24 g/mol
InChI Key: JYKPJVYIZCJYEC-UHFFFAOYSA-N
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Description

3-Methoxy-N-methylspiro[33]heptan-1-amine is a chemical compound with the molecular formula C9H17NO It is known for its unique spirocyclic structure, which consists of a spiro junction between a cyclopropane and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-methylspiro[3.3]heptan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropane derivative with a cyclohexane derivative in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-methylspiro[3.3]heptan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

3-Methoxy-N-methylspiro[3.3]heptan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methylspiro[3.3]heptan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyspiro[3.3]heptan-1-amine
  • 3-Methoxy-2-methylspiro[3.3]heptan-1-amine

Uniqueness

3-Methoxy-N-methylspiro[3.3]heptan-1-amine is unique due to its specific spirocyclic structure and the presence of both methoxy and methyl groups. This combination of features can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-methoxy-N-methylspiro[3.3]heptan-1-amine

InChI

InChI=1S/C9H17NO/c1-10-7-6-8(11-2)9(7)4-3-5-9/h7-8,10H,3-6H2,1-2H3

InChI Key

JYKPJVYIZCJYEC-UHFFFAOYSA-N

Canonical SMILES

CNC1CC(C12CCC2)OC

Origin of Product

United States

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